4-Methoxypiperidin-2-one
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Overview
Description
4-Methoxypiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methoxy group attached to the second carbon. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the piperidinone core . This is followed by methylation and oximation using hydroxylamine hydrochloride to introduce the methoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The exact industrial methods are often proprietary and tailored to specific production needs.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxypiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxypiperidin-2-one involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact pathways and targets are often specific to the derivative being studied and its intended application .
Comparison with Similar Compounds
Piperidine: A basic structure without the methoxy group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A derivative with a hydroxyl group instead of a methoxy group.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: A more complex derivative with additional aromatic rings.
Uniqueness: 4-Methoxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-methoxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWYFLYDIZBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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